molecular formula C19H21N3O4S B12185822 N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12185822
M. Wt: 387.5 g/mol
InChI Key: TVWSBSZRTLNKGQ-UHFFFAOYSA-N
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Description

N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines an indole core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Aminoethyl Group: The final step involves coupling the sulfonamide-indole intermediate with an aminoethyl group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The indole core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-morpholinecarboxamide
  • N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide

Uniqueness

N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to the specific positioning of the methyl group on the indole ring, which can influence its binding properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H21N3O4S/c1-22-17-6-4-3-5-14(17)13-18(22)19(23)20-11-12-21-27(24,25)16-9-7-15(26-2)8-10-16/h3-10,13,21H,11-12H2,1-2H3,(H,20,23)

InChI Key

TVWSBSZRTLNKGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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